5-Bromo-4-phenylthiazole-2-methanol
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Overview
Description
5-Bromo-4-phenylthiazole-2-methanol is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a phenyl group at the 4-position, and a methanol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Bromo-4-phenylthiazole-2-methanol typically involves the reaction of 4-phenylthiazole with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 5-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-Bromo-4-phenylthiazole-2-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted thiazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-4-phenylthiazole-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenylthiazole-2-methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-phenylthiazole-2-methanol include other thiazole derivatives such as:
- 2-Bromo-5-methyl-4-phenylthiazole
- 5-Methyl-2-phenylthiazole
- 4-Phenylthiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H8BrNOS |
---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
(5-bromo-4-phenyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C10H8BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-5,13H,6H2 |
InChI Key |
IRLKWQIIKOMTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)CO)Br |
Origin of Product |
United States |
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